(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, which can be functionalized with various groups to create a wide array of derivatives .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds has been reported .Scientific Research Applications
Chemical Synthesis and Properties
Formation of Thiazine Derivatives : Research by Jenny and Heimgartner (1989) explored the formation of methyl 5,6-dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-Allyl-l, 3-thiazol-5(4H)-ones, contributing to the understanding of chemical reactions involving similar compounds (Jenny & Heimgartner, 1989).
Cascade Synthesis of Thiazolo Derivatives : Kravchenko et al. (2014) reported the synthesis of imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivatives, highlighting advanced methods in the synthesis of complex thiazol-containing compounds (Kravchenko et al., 2014).
Carbene Structure Analysis : Hill et al. (1997) demonstrated the stable carbene structure in related compounds, providing insight into the stability and structure of similar thiazol-based carbenes (Hill et al., 1997).
Potential Medicinal Applications
Antitumor Activity : A study by Jiao et al. (2015) on a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, demonstrated antitumor activity, suggesting potential therapeutic applications for similar thiazol compounds (Jiao et al., 2015).
Pro-Apoptotic Indapamide Derivatives : Yılmaz et al. (2015) synthesized derivatives of indapamide showing proapoptotic activity on melanoma cell lines, indicating the potential of thiazol derivatives in cancer treatment (Yılmaz et al., 2015).
Antimicrobial and Antifungal Properties : Research by Priya et al. (2006) on benzamide derivatives with thiazol moieties revealed significant antimicrobial and antifungal activities, pointing to the utility of similar compounds in treating infections (Priya et al., 2006).
Inhibition of Human Carbonic Anhydrases : Distinto et al. (2019) investigated thiazol-ylidene derivatives for their inhibitory effects on human carbonic anhydrase isoforms, relevant to the development of treatments for various diseases (Distinto et al., 2019).
Mechanism of Action
Allyl Group
The allyl group in this compound could potentially undergo reactions with various enzymes in the body, leading to the formation of different metabolites .
Sulfamoyl Group
Sulfamoyl groups are often found in drugs used to treat hypertension and edema, as they can inhibit carbonic anhydrase, an enzyme that plays a key role in regulating pH and fluid balance in the body .
Benzothiazole Group
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic effects .
tert-Butyl Group
The tert-butyl group is a bulky group that can influence the compound’s reactivity and stability .
Future Directions
properties
IUPAC Name |
4-tert-butyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-5-12-24-17-11-10-16(29(22,26)27)13-18(17)28-20(24)23-19(25)14-6-8-15(9-7-14)21(2,3)4/h5-11,13H,1,12H2,2-4H3,(H2,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMCMABLFFMEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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